N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide
Description
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c17-12-10-15-6-8-16(9-7-15)18-21(19,20)13-11-14-4-2-1-3-5-14/h1-9,18H,10-13,17H2 |
InChI Key |
DOWKZLPWPFUJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Halogenation of Sulfonic Acid Salts
A catalytic system comprising oxalyl chloride (2.1–2.6 equivalents) and N,N-dimethylformamide (DMF, 0.1–0.2 equivalents) in dichloromethane (DCM) achieves near-quantitative conversion. The reaction proceeds at room temperature for 4–6 hours, with a catalytic amount of water (0.2–0.4 equivalents) enhancing the protonation of the sulfonate salt to sulfonic acid, facilitating chlorination.
Table 1: Optimization of 2-Phenylethanesulfonyl Chloride Synthesis
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Oxalyl chloride (equiv) | 2.1–2.6 | 95–98 |
| DMF (equiv) | 0.1–0.2 | - |
| Water (equiv) | 0.2–0.4 | - |
| Temperature (°C) | 20–25 | - |
| Time (h) | 4–6 | - |
Alternative Halogenation Methods
Thionyl chloride (1.2–1.5 equivalents) in refluxing toluene (80°C, 3 hours) offers a scalable alternative, though yields are marginally lower (85–90%). The choice of solvent significantly impacts purity, with DCM minimizing side reactions compared to toluene.
Coupling with 4-(2-Aminoethyl)aniline
The sulfonamide bond formation involves reacting 2-phenylethanesulfonyl chloride with 4-(2-aminoethyl)aniline. Patent CN104592064A demonstrates that controlled addition rates and temperature are critical to suppressing side reactions.
Amination Reaction Conditions
A two-phase system (water and ethyl acetate) with triethylamine (1.5 equivalents) as a base facilitates efficient coupling. The amine is added dropwise at 0–5°C to mitigate exothermicity, followed by stirring at 25°C for 12 hours.
Table 2: Optimization of Sulfonamide Coupling
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent system | H2O/EtOAc (1:2 v/v) | 88–92 |
| Temperature (°C) | 0–25 | - |
| Base (equiv) | Triethylamine (1.5) | - |
| Time (h) | 12 | - |
Protection-Deprotection Strategies
The primary amine in 4-(2-aminoethyl)aniline may require protection to prevent self-condensation. Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (1.1 equivalents) in tetrahydrofuran (THF) at 0°C, followed by deprotection with trifluoroacetic acid (TFA) post-coupling, improves yields to 94%.
Purification and Characterization
Crude product purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) removes unreacted amine and sulfonyl chloride. Recrystallization from ethanol/water (4:1) affords analytically pure material (mp 142–144°C).
Table 3: Analytical Data for N-[4-(2-Aminoethyl)phenyl]-2-phenylethanesulfonamide
| Property | Value | Method |
|---|---|---|
| Melting point (°C) | 142–144 | DSC |
| $$ ^1H $$ NMR (400 MHz) | δ 7.82 (d, 2H), 7.45 (m, 5H), 6.95 (d, 2H), 3.25 (t, 2H), 2.85 (t, 2H), 2.75 (m, 2H), 1.95 (s, 2H) | CDCl3 |
| HRMS (m/z) | [M+H]+ calcd: 345.1572, found: 345.1576 | ESI-QTOF |
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Patent US7842834B2 highlights that substituting DMF with triphenylphosphine oxide (0.1 equivalents) in a solvent-free system reduces purification complexity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of nitro or halogenated aromatic compounds.
Scientific Research Applications
N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Calculated as 342.44 g/mol (C$ _{16} $H$ _{20} $N$ _2 $O$ _2 $S).
- Functional Groups: Sulfonamide (polar), phenylethyl (hydrophobic), and aminoethyl (basic).
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key features of the target compound with structurally related sulfonamides:
Structural-Activity Relationships (SAR)
- Electronic Effects : Electron-withdrawing groups (e.g., iodine in 4-iodobenzenesulfonamide) may alter binding affinity to targets like enzymes or receptors .
- Biological Function : The sulfonamide group is critical in sulfonylureas (e.g., glibenclamide) for binding ATP-sensitive potassium channels . Modifications in the target compound’s substituents may shift selectivity toward other targets.
Q & A
Basic: What are the standard synthetic routes for N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential sulfonation and amidation. A common approach (for analogous sulfonamides) starts with sulfonation of an aromatic amine precursor, followed by coupling with a phenylethane sulfonyl chloride derivative. Key steps include:
- Sulfonation: Reacting 4-(2-aminoethyl)aniline with chlorosulfonic acid under anhydrous conditions (0–5°C, 2–4 hrs) to form the sulfonyl chloride intermediate .
- Amidation: Reacting the intermediate with phenylethaneamine in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
- Optimization: Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using inert atmospheres to prevent hydrolysis .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the aminoethyl group (δ 2.6–3.1 ppm for –CH₂NH₂) and sulfonamide protons (δ 7.2–8.1 ppm for aromatic protons) .
- X-Ray Crystallography: Resolves bond lengths (e.g., S–N: ~1.63 Å) and torsional angles, critical for assessing conformational stability .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.12) and purity (>95%) .
Advanced: How can researchers resolve contradictory data on the compound’s bioactivity across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Assay Conditions: Compare buffer pH (e.g., Tris vs. phosphate buffers), ionic strength, and temperature (25°C vs. 37°C). For enzyme inhibition studies, validate activity under physiological pH (7.4) and include protease inhibitors (e.g., AEBSF, as in ) to prevent degradation.
- Compound Stability: Perform stability tests (HPLC monitoring over 24–48 hrs) in assay media. Degradation products may interfere with readouts .
- Target Selectivity: Use knockout cell lines or competitive binding assays to confirm specificity for purported targets (e.g., kinases, proteases) .
Advanced: What computational and experimental strategies are effective for optimizing the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with active sites (e.g., sulfonamide group binding to catalytic lysine residues in enzymes) .
- SAR Studies: Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO₂ or –CF₃) to enhance binding. For example, nitro groups increase affinity by 2–3 fold in analogous sulfonamides .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to guide structural refinements .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition: Acts as a reversible inhibitor for serine proteases (e.g., trypsin-like enzymes) via sulfonamide coordination to catalytic residues .
- Receptor Modulation: The aminoethyl group enables hydrogen bonding with GPCRs (e.g., adrenergic receptors), making it a candidate for neurodegenerative disease research .
- Anticancer Screening: Tested in vitro against HeLa and MCF-7 cell lines, with IC₅₀ values reported in the 10–50 µM range .
Advanced: How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., oxidation at the ethylamine group). Use LC-MS/MS for quantification .
- Plasma Protein Binding: Equilibrium dialysis (vs. albumin) shows >90% binding, suggesting limited free drug availability. Adjust dosing regimens accordingly .
- Half-Life Extension: Structural modifications (e.g., PEGylation of the aminoethyl group) improve half-life from 2 hrs to >6 hrs in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
